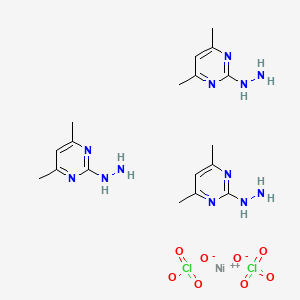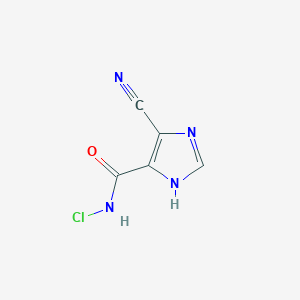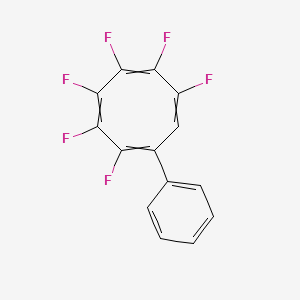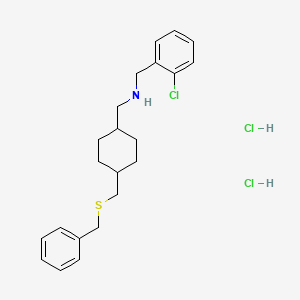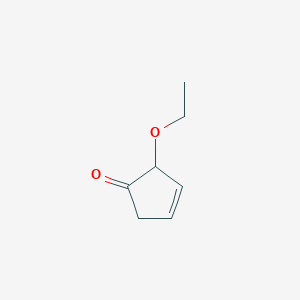
2-Ethoxycyclopent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxycyclopent-3-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone. This compound is characterized by its unique structure, which includes both an ethoxy group and a cyclopentenone ring. It is a colorless liquid with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxycyclopent-3-en-1-one can be synthesized through various methods. One common approach involves the manganese (III) acetate-based tandem oxidation of cyclopentenone derivatives . Another method includes the acid-catalyzed dehydration of cyclopentanediols . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxycyclopent-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclopent-3-en-1-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Ethoxycyclopent-3-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the ethoxy group and has different reactivity and applications.
3-Ethoxy-2-cyclopentenone: An isomer with similar properties but different structural arrangement.
Cyclohexenone: A six-membered ring analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and applications in various fields of research and industry.
Properties
CAS No. |
64340-00-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-ethoxycyclopent-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h3,5,7H,2,4H2,1H3 |
InChI Key |
KJDHSGHPGKZLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


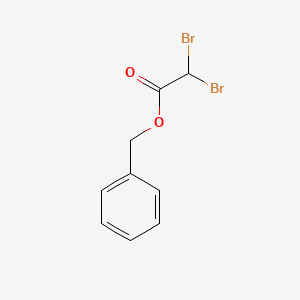


![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
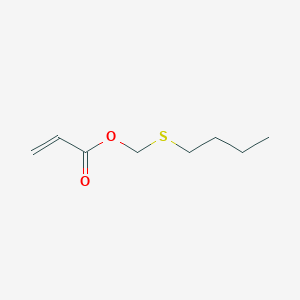

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
